

A Comparative Guide to the Kinase Binding Profile of CTX-0294885 Hydrochloride

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B10779493

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CTX-0294885 hydrochloride**'s kinase binding profile against other broad-spectrum kinase inhibitors. The information is intended to assist researchers in evaluating its suitability for kinome profiling and as a tool for studying cellular signaling networks.

Introduction to CTX-0294885 Hydrochloride

CTX-0294885 hydrochloride is a novel bisanilino pyrimidine compound identified as a broad-spectrum kinase inhibitor.[1][2][3][4] It has been effectively utilized as an affinity reagent for the mass spectrometry-based analysis of the kinome, the complete set of protein kinases in an organism.[1][2][3] Notably, CTX-0294885 has demonstrated the ability to capture a wide array of kinases, including all members of the AKT family, which have been challenging to identify with other broad-spectrum inhibitors.[1][3]

Kinase Binding Profile Comparison

CTX-0294885 exhibits a broad inhibitory activity against a diverse range of kinases.[1][4] A key study by Zhang et al. (2013) demonstrated that CTX-0294885-based affinity purification could identify 235 protein kinases from MDA-MB-231 human breast cancer cells.[1][2] This represents a significant portion of the expressed kinome.



For a comprehensive understanding of its binding profile, this guide compares CTX-0294885 with three other well-characterized broad-spectrum kinase inhibitors: Purvalanol B, SU6668, and VI16832. These inhibitors are often used in combination with CTX-0294885 to achieve even greater kinome coverage.

Kinase Inhibitor	Primary Targets/Selectivity	Reported IC50/Ki Values
CTX-0294885 Hydrochloride	Broad-spectrum, including all AKT family members. Inhibits FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGFR3.	FAK: 4 nM, FLT3: 1 nM, JAK2: 3 nM, JAK3: 28 nM, Src: 2 nM, Aurora kinase A: 18 nM, VEGFR3: 3 nM[4]
Purvalanol B	Potent inhibitor of cyclindependent kinases (CDKs).	cdc2-cyclin B: 6 nM, CDK2- cyclin A: 6 nM, CDK2-cyclin E: 9 nM, CDK5-p35: 6 nM
SU6668 (Orantinib)	Inhibitor of VEGFR, FGFR, and PDGFR.	PDGFR β : Ki = 8 nM, Flk-1 (VEGFR2): Ki = 2.1 μ M, FGFR1: Ki = 1.2 μ M
VI16832	Broad-spectrum kinase inhibitor often used in combination for kinome profiling.	Specific quantitative data is less readily available in public sources, but it is an established component of multiplexed inhibitor beads for kinome analysis.

Signaling Pathway Analysis

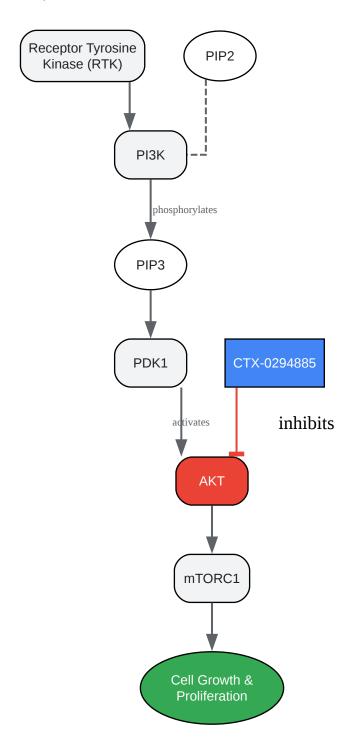
CTX-0294885's broad kinase inhibition profile suggests its involvement in multiple critical signaling pathways. Of particular note are the PI3K/Akt and JAK/STAT pathways, which are central to cell growth, proliferation, survival, and immune response.

PI3K/Akt Signaling Pathway

The ability of CTX-0294885 to capture all members of the AKT family (AKT1, AKT2, and AKT3) underscores its significant impact on the PI3K/Akt signaling cascade. This pathway is a crucial



regulator of cell survival and proliferation.



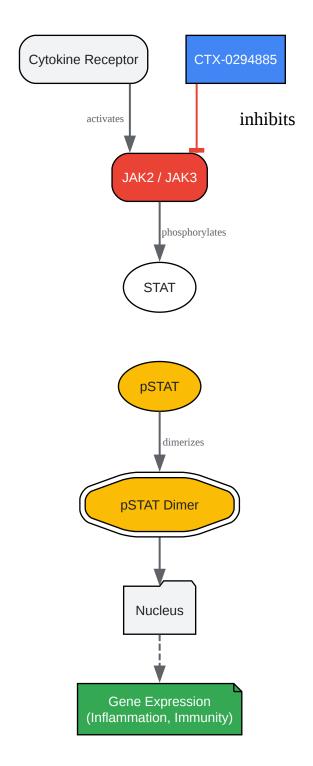
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CTX-0294885 Inhibition of the PI3K/Akt Signaling Pathway.

JAK/STAT Signaling Pathway



CTX-0294885 demonstrates inhibitory activity against JAK2 and JAK3, key components of the JAK/STAT pathway. This pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression involved in immunity and inflammation.



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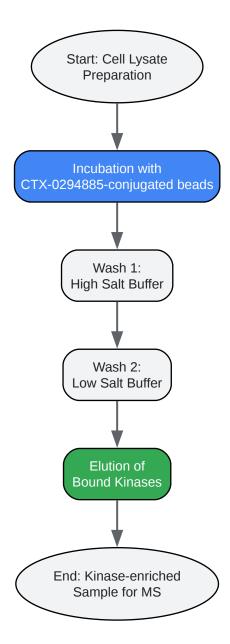
CTX-0294885 Inhibition of the JAK/STAT Signaling Pathway.

Experimental Protocols

The following is a representative protocol for kinome profiling using **CTX-0294885 hydrochloride**-conjugated beads, based on methodologies described for broad-spectrum kinase inhibitor affinity purification and mass spectrometry.

Affinity Purification of Kinases

This protocol outlines the enrichment of kinases from cell lysates using CTX-0294885-conjugated Sepharose beads.





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